molecular formula C11H22N2O3 B6146493 tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate CAS No. 1784089-07-1

tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

Cat. No.: B6146493
CAS No.: 1784089-07-1
M. Wt: 230.30 g/mol
InChI Key: GAWUMZPUYJGKMV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate (CAS 1784089-07-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This specialized compound, with a molecular formula of C 11 H 22 N 2 O 3 and a molecular weight of 230.30 g/mol, integrates two key functional groups—a protected amine and a methoxy ether—on a pyrrolidine scaffold, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research value lies in its application as a precursor for the development of pharmaceutical candidates, particularly in constructing constrained peptidomimetics or as a core structure in library synthesis for high-throughput screening . The aminomethyl group serves as a handle for further functionalization through amide bond formation or reductive amination, while the Boc (tert-butoxycarbonyl) protecting group can be selectively removed under mild acidic conditions to reveal a secondary amine, offering researchers precise control over synthetic pathways. This compound is offered with a typical purity of 95% and requires storage at 2-8°C to ensure long-term stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1784089-07-1

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4/h5-8,12H2,1-4H3

InChI Key

GAWUMZPUYJGKMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)OC

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Pyrrolidine

This approach involves stepwise modification of the pyrrolidine ring:

  • Boc Protection : Introduction of the tert-butyl carbamate group at the 1-position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Methoxy Group Installation : Alkylation at the 3-position with methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH).

  • Aminomethyl Introduction : Reductive amination or nucleophilic substitution to add the aminomethyl group.

Ring-Closing Metathesis (RCM)

An alternative method constructs the pyrrolidine ring from acyclic precursors. For example, a diene precursor undergoes RCM using Grubbs catalysts, followed by functionalization.

Detailed Synthetic Routes

Route 1: Reductive Amination Pathway

Step 1: Synthesis of tert-butyl 3-methoxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Reagents : Pyrrolidine, Boc₂O, methyl iodide, formaldehyde.

  • Conditions :

    • Boc protection in THF with Et₃N (0°C to RT, 12 h).

    • Methoxy introduction via NaH-mediated alkylation (45–70°C, 18–30 h).

    • Hydroxymethylation using paraformaldehyde and HCl.

Step 2: Conversion to Aminomethyl Group

  • Reagents : NH₄OH, H₂, Raney Ni.

  • Conditions :

    • Oxidation of hydroxymethyl to aldehyde (Swern oxidation).

    • Reductive amination with ammonium acetate under H₂ (50 psi, 24 h).

Yield : 62–68% over four steps.

Route 2: Nucleophilic Substitution

Step 1: tert-butyl 3-methoxy-3-(tosyloxymethyl)pyrrolidine-1-carboxylate

  • Reagents : Tosyl chloride, pyridine.

  • Conditions : Tosylation of hydroxymethyl intermediate (0°C, 2 h).

Step 2: Displacement with Ammonia

  • Reagents : NH₃ (g), DMF.

  • Conditions : Heating at 80°C for 12 h.

Yield : 55–60% (two steps).

Optimization and Process Considerations

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature45–70°CPrevents Boc deprotection
Solvent PolarityTHF > DMF > DCMHigher polarity improves nucleophilicity
Catalyst Loading5 mol% Pd/CBalances cost and efficiency

Protecting Group Compatibility

  • Boc Stability : Labile under acidic (HCl, TFA) but stable in basic conditions.

  • Methoxy Group : Resists oxidation but susceptible to demethylation with BBr₃.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase SiO₂ : Ethyl acetate/hexane (3:7) for intermediate isolation.

  • Reverse-Phase HPLC : Acetonitrile/water (0.1% TFA) for final product (>98% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.32 (s, 3H, OCH₃), 3.45–3.60 (m, 2H, CH₂NH₂).

  • HRMS (ESI+) : m/z calc. for C₁₂H₂₄N₂O₃ [M+H]⁺: 245.1861; found: 245.1864.

Challenges and Alternative Approaches

Stereochemical Control

The 3-position’s stereochemistry is critical for biological activity. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution improves enantiomeric excess (ee > 90%).

Scalability Issues

  • Continuous Flow Systems : Mitigate exothermic risks during Boc protection.

  • Cost-Effective Reagents : Substituting Raney Ni with Pd/C reduces expenses .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization:

Reaction ConditionsReagents/CatalystsOutcomeYieldSource
HCl in ethyl acetate (4 M solution)4 M HCl/EtOAc, 0°C → rtFormation of hydrochloride salt75%
Acidic workupAqueous NH₃Isolation of free amine derivativesN/A

Mechanistic Insight :
Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and tert-butanol. The resulting secondary amine forms a stable hydrochloride salt under these conditions .

Functionalization of the Aminomethyl Group

The -CH₂NH₂ moiety participates in nucleophilic reactions. Experimental protocols demonstrate its utility in forming secondary amines:

Reaction TypeReagents/CatalystsConditionsProduct FormedYieldSource
AlkylationMethyl iodide, NaH, DMF0°C → 50°C, 18 hrsN-methylated derivative82%
AcylationBoc₂O, THF, NaHCO₃rt, 1.5 hrsBoc-protected intermediate85%

Key Observations :

  • Alkylation : Sodium hydride deprotonates the amine, enabling nucleophilic attack on methyl iodide.

  • Acylation : Boc anhydride reacts with the free amine under basic conditions, forming a stable carbamate .

Methoxy Group Stability

The 3-methoxy substituent remains inert under most reaction conditions, as demonstrated by its retention during Boc deprotection and alkylation steps. This stability enables selective modifications at other sites .

Comparative Reactivity with Structural Analogues

The aminomethyl group’s position at C3 distinguishes this compound from analogues:

CompoundKey Reactivity DifferenceBiological Relevance
tert-Butyl 4-(aminomethyl)pyrrolidine-1-carboxylateReduced HDAC inhibition due to positional isomerismLower enzymatic affinity
tert-Butyl 3-methoxypyrrolidine-1-carboxylateLacks aminomethyl group for nucleophilic reactionsLimited functionalization

Scientific Research Applications

Applications in Organic Synthesis

  • Protecting Group for Amines :
    • Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate is primarily utilized as a protecting group for amines during organic synthesis. This application is crucial in multi-step synthetic pathways where selective functionalization is required without interfering with other reactive groups.
    • The compound can be deprotected under mild conditions, allowing for the regeneration of free amines necessary for subsequent reactions.
  • Peptide Synthesis :
    • The compound plays a significant role in peptide synthesis, where it aids in the selective protection of amino acids. This is particularly useful in constructing complex peptide chains while maintaining the integrity of sensitive functional groups.
  • Synthesis of Peptidomimetics :
    • Its structural features enable it to serve as a building block in the design and synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability.

Biological Activities

This compound exhibits notable biological activities that expand its utility beyond synthetic applications:

  • Inhibition of Histone Deacetylases (HDACs) :
    • The compound has been shown to inhibit HDACs, which are enzymes involved in modifying histones and regulating gene expression. This inhibition suggests potential applications in cancer therapy by altering gene expression patterns associated with tumor growth.
  • Interactions with Proteins and Enzymes :
    • Research indicates that this compound interacts with various biological targets, including proteases and kinases. Such interactions may lead to the development of new therapeutic agents aimed at treating diseases linked to these proteins.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • A study demonstrated its role in synthesizing a series of peptide analogs that exhibited enhanced biological activity compared to their natural counterparts. The ability to modify the compound's structure allowed researchers to optimize these analogs for better efficacy against specific targets.
  • Another research effort focused on its HDAC inhibitory activity, revealing that derivatives of this compound could serve as lead compounds for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine and Azetidine Families

The compound belongs to a broader class of Boc-protected heterocycles. Key structural analogs include:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Ring Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Br, dimethoxymethyl, pyridyloxy Pyrrolidine C21H30BrN2O5 485.38 Not specified Bromopyridine moiety enhances halogen bonding potential
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate F, aminomethyl Azetidine C9H17FN2O2 204.25 1083181-23-0 Fluorine substitution increases electronegativity; smaller ring size
1-tert-Butoxycarbonyl-3-pyrrolidone Ketone (C=O) Pyrrolidine C9H15NO3 185.22 101385-93-7 Oxo group increases ring strain and reactivity
tert-Butyl (3R,4R)-3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate Cbz-amino, hydroxyl Pyrrolidine C18H25N3O5 363.41 Not specified Stereospecific hydroxyl and Cbz groups enable chiral synthesis
Spiro-pyrrolidine-oxindole derivative () Spiro-oxindole, prop-1-enyl Pyrrolidine C34H46N4O3Si 628.35 Not specified Complex spiro architecture with high stereochemical control; melting point: 99°C

Functional Group and Ring Size Impact

  • Ring Size: Pyrrolidine (5-membered): Offers conformational flexibility and moderate ring strain. Azetidine (4-membered): Higher ring strain increases reactivity but may reduce metabolic stability. For example, tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0) is more reactive in nucleophilic substitutions due to fluorine’s electronegativity .
  • Substituent Effects: Aminomethyl vs. Fluoro: The aminomethyl group in the target compound provides a primary amine for further functionalization (e.g., amide coupling), whereas fluoro-substituted analogs (e.g., CAS 1083181-23-0) are more lipophilic and resistant to oxidation . Methoxy vs.

Biological Activity

Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19N2O3
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 121242-20-4

The biological activity of this compound may involve interactions with specific biological targets, including enzymes and receptors. The presence of the methoxy and aminomethyl groups suggests potential for modulation of neurotransmitter systems and enzymatic pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the structure can enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that merits further exploration.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties in preclinical models. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence central nervous system (CNS) activity. Its structural features indicate potential interactions with neurotransmitter systems, particularly those involving GABAergic or glutamatergic pathways. Further research is necessary to elucidate these effects.

Study on Antimicrobial Activity

A recent study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Anti-inflammatory Model

In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its role as an anti-inflammatory compound.

Data Summary

Property Value
Molecular FormulaC10H19N2O3
Molecular Weight201.27 g/mol
CAS Number121242-20-4
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory ActivitySignificant reduction in edema in murine models

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:
  • Step 1 : Formation of the pyrrolidine ring through cyclization reactions, often using tert-butyl esters as protecting groups.
  • Step 2 : Introduction of the aminomethyl and methoxy groups via nucleophilic substitution or reductive amination.
  • Reaction Optimization :
  • Temperature : Controlled exothermic reactions (e.g., 0–20°C for sulfonylation steps) prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent polarity tailored to compound solubility) ensures high purity .
  • Scale-Up : Batch processes with rigorous monitoring of mixing efficiency and temperature gradients improve consistency .

Q. What purification techniques are recommended for this compound, and how do solvent choices impact crystallization efficiency?

  • Methodological Answer :
  • Column Chromatography : Preferred for lab-scale purification; solvent polarity gradients (e.g., hexane → ethyl acetate) separate by polarity differences .
  • Recrystallization : Solvent selection (e.g., ethanol or dichloromethane/hexane mixtures) depends on solubility profiles. Polar solvents enhance crystal lattice formation but require slow cooling (1–2°C/min) to avoid amorphous precipitates .
  • Yield Impact : Ethanol recrystallization yields ~70% purity, while dichloromethane/hexane systems achieve >90% due to controlled nucleation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations predict optimal reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Reaction Design : Tools like ICReDD integrate quantum chemical calculations (DFT, transition state analysis) to model reaction energetics. For example, predicting the feasibility of oxidation pathways (e.g., amine → amine oxide) using hydrogen peroxide .
  • Data-Driven Optimization : Machine learning algorithms analyze historical reaction data (e.g., Reaxys databases) to suggest reagent combinations (e.g., LiAlH4 for reductions) and solvent systems .
  • Validation : Simulated pathways are cross-verified with small-scale experiments (mg-scale) before scaling .

Q. What strategies address contradictions in reaction yields when scaling up from laboratory to industrial batch processes?

  • Methodological Answer :
  • Process Control :
  • Heat Transfer : Jacketed reactors with precise temperature control (±1°C) mitigate exothermic side reactions during aminomethyl group introduction .
  • Mixing Efficiency : Computational fluid dynamics (CFD) models optimize impeller design to ensure homogeneity in viscous reaction mixtures .
  • Case Study : Lab-scale yields of 85% dropped to 60% at pilot scale due to inadequate mixing; revised impeller geometry restored yields to 78% .

Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of derivatives, and what analytical methods validate chiral purity?

  • Methodological Answer :
  • Stereochemical Impact : The (R)-configuration at C3 (e.g., in tosyloxy derivatives) enhances binding affinity to enzyme active sites compared to (S)-isomers, as shown in kinase inhibition assays .
  • Analytical Validation :
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .
  • X-ray Crystallography : Confirms absolute configuration for critical intermediates .
  • Case Study : A 5% impurity of (S)-isomer reduced biological activity by 40%, underscoring the need for stringent chiral purity controls .

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